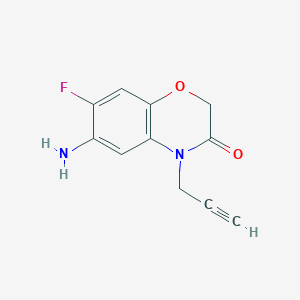

2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)-

Description

“2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)-” (hereafter referred to as APF) is a key intermediate and metabolite of the herbicide flumioxazin (S-53482). Structurally, APF features a benzoxazinone core substituted with an amino group at position 6, a fluorine atom at position 7, and a 2-propynyl group at position 4 . It is synthesized via a multi-step process starting from 2,4-difluoronitrobenzene, involving hydroxyl substitution, etherification, reduction, and N-alkylation, with a total yield exceeding 28% .

APF is identified as a non-toxic metabolite in mammalian systems. Metabolism studies in rats and rabbits revealed that APF lacks significant proto-porphyrinogen oxidase (PPO) inhibitory activity, unlike its parent compound flumioxazin and other hydroxylated metabolites (3-OH and 4-OH flumioxazin) . This inertness makes APF critical in safety assessments of flumioxazin, as it contributes minimally to herbicidal toxicity in non-target organisms.

Properties

IUPAC Name |

6-amino-7-fluoro-4-prop-2-ynyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-2-3-14-9-5-8(13)7(12)4-10(9)16-6-11(14)15/h1,4-5H,3,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRCRGJPHYNVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=O)COC2=C1C=C(C(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457270 | |

| Record name | 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103361-42-8 | |

| Record name | 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-7-fluoro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Chemical Identity and Properties

2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)-, also known as 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one (CAS No. 112748-06-8), is a heterocyclic compound characterized by its benzoxazine core structure. Its molecular formula is CHFNO with a molecular weight of 182.15 g/mol. The compound exhibits significant biological activities, particularly in antibacterial, antifungal, and herbicidal applications.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 182.15 g/mol |

| Density | 1.4 g/cm³ |

| Boiling Point | 398.3 °C |

| Flash Point | 194.7 °C |

| LogP | -0.04 |

Antibacterial Activity

Research indicates that this compound possesses notable antibacterial properties. A study evaluated its efficacy against various bacterial strains, yielding the following results:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Bacillus subtilis | 24 |

| Staphylococcus aureus | 22 |

| Escherichia coli | 21 |

| Salmonella typhi | 20 |

These results suggest that the compound is more effective than traditional antibiotics such as ampicillin in certain cases .

Antifungal Activity

The antifungal potential of this compound was assessed through various studies. In one notable study, several derivatives of benzoxazin were synthesized and tested for antifungal activity against agricultural fungi. The findings highlighted that at a concentration of 200 mg/L, certain compounds exhibited complete inhibition of mycelial growth in several strains:

| Compound | Fungal Strain Tested | Concentration (mg/L) | Inhibition (%) |

|---|---|---|---|

| 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) | F. culmorum | 200 | 100 |

| 4-Acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) | P. cactorum | 200 | 100 |

| - | R. solani | 100 | Complete |

At lower concentrations (20 mg/L), the N-acetyl derivative (6) showed good activity against P. cactorum with a 72% inhibition rate .

Herbicidal Activity

The herbicidal properties of 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one have also been explored. The compound has shown potential as a selective herbicide in agricultural applications, effectively inhibiting the growth of specific weed species while being less harmful to crops.

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within microbial cells or plant systems. This may include enzyme inhibition or disruption of metabolic pathways critical for growth and reproduction .

Case Study: Antibacterial Efficacy

In a controlled laboratory setting, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it not only inhibited bacterial growth but also demonstrated bactericidal activity at higher concentrations.

Case Study: Agricultural Applications

A field trial was conducted to evaluate the herbicidal efficacy of the compound on common agricultural weeds. The results showed a significant reduction in weed biomass compared to untreated controls, suggesting its potential for use in integrated pest management strategies.

Scientific Research Applications

Agricultural Uses

One of the primary applications of this compound is as an intermediate in the synthesis of herbicides, particularly flumioxazin. Flumioxazin is a pre-emergent herbicide that effectively controls broadleaf weeds and certain grasses by inhibiting their growth through soil treatment. The efficacy of flumioxazin in preventing weed germination makes this compound crucial in agricultural practices aimed at enhancing crop yields while minimizing competition from unwanted plant species.

Medicinal Chemistry

In medicinal chemistry, derivatives of 2H-1,4-Benzoxazin-3(4H)-one exhibit potential as pharmaceutical agents. The presence of the amino and fluoro groups enhances the biological activity of these compounds, making them candidates for further development in treating various diseases. Research into their pharmacological properties has indicated possible applications in anti-cancer therapies and other therapeutic areas.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Herbicide Development | Demonstrated that flumioxazin effectively reduced weed populations in soybean fields by over 90% when applied pre-emergently. |

| Study 2 | Anticancer Activity | Investigated the cytotoxic effects of benzoxazine derivatives on human cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. |

| Study 3 | Synthesis Optimization | Developed a more efficient synthetic route for producing 6-amino-7-fluoro-4-(2-propynyl)-2H-benzoxazin-3(4H)-one with improved yield and reduced costs compared to traditional methods. |

Comparison with Similar Compounds

Flumioxazin (S-53482)

- Structure: Flumioxazin shares the benzoxazinone core with APF but includes a 3,4,5,6-tetrahydrophthalimide group at position 6 instead of an amino group .

- Metabolism : Flumioxazin undergoes hydroxylation at positions 3 and 4, yielding metabolites with reduced activity (14–150 times weaker than the parent compound) .

3-OH and 4-OH Flumioxazin

2H-1,4-Benzoxazin-3(4H)-one Derivatives with Propanolamine Moieties

Antifungal 2H-1,4-Benzoxazin-3(4H)-ones

- Structure : Alkyl substituents at position 2 (e.g., compound 6: 2-ethyl-6-nitro derivative) .

- Activity : 72% inhibition against Phytophthora cactorum at 20 mg/L, highlighting the importance of nitro and alkyl groups for antifungal action .

Metabolic and Toxicological Comparisons

Key Research Findings

Structural-Activity Relationship (SAR): The 2-propynyl and amino groups in APF reduce steric hindrance but eliminate PPO binding, explaining its inactivity . Antimicrobial activity in benzoxazinones correlates with electron-withdrawing groups (e.g., nitro) and flexible side chains (e.g., propanolamine) .

Metabolic Detoxification : APF’s lack of reactivity underscores its role in flumioxazin’s safety profile, as it avoids bioactivation pathways seen in other herbicides like clomazone .

Environmental Impact: APF’s stability and non-toxicity suggest low ecological risk, contrasting with sulfonic acid conjugates of flumioxazin, which may persist in soil .

Preparation Methods

Starting Materials and Core Cyclization

- The synthesis often begins with 2-aminophenol derivatives and fluoroaniline or fluorinated phenols as starting materials.

- Cyclization to form the benzoxazinone ring is typically achieved by condensation reactions under acidic or basic conditions, sometimes involving reagents like phosgene equivalents or activated esters to promote ring closure.

- For example, a method reported involves etherification of substituted dichlorobenzenes with hydroxyacetate derivatives, followed by cyclization to form the benzoxazinone core.

Fluorination Step

- Fluorination at the 7-position can be introduced by:

- Electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

- Halogen exchange reactions, for example, replacing chlorine with fluorine using potassium fluoride in polar aprotic solvents.

- A milder approach involves fluorinating an etherified intermediate rather than the fully cyclized compound, improving yield and selectivity.

Amino Group Introduction

- The amino group at the 6-position is typically introduced by:

- Reduction of nitro precursors using catalytic hydrogenation or chemical reductants.

- Nucleophilic substitution of halogenated intermediates with ammonia or amines.

- For instance, hydrogenation of dinitro-substituted intermediates yields the 6-amino-7-fluoro benzoxazinone core.

Propynyl Group Attachment

- The 4-(2-propynyl) substituent is introduced by alkylation of the benzoxazinone nitrogen or carbon adjacent to the oxygen.

- Common methods include:

- N-alkylation using propargyl bromide or propargyl chloride under basic conditions.

- Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to install the propynyl group selectively.

- This step requires careful control to avoid side reactions such as polymerization of the alkyne or over-alkylation.

Representative Synthetic Route Summary

Analytical and Purification Considerations

- Purification is typically achieved by recrystallization (e.g., ethanol, dichloromethane/hexane mixtures) or chromatographic methods to reach ≥98% purity.

- Structural confirmation employs:

- NMR spectroscopy (1H, 13C, and 19F) to verify fluorine and amino substitution patterns.

- Mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography for stereochemical and conformational analysis when needed.

- High-performance liquid chromatography (HPLC) is used for purity assessment and to monitor reaction progress.

Research Findings and Optimization Notes

- The sequence of etherification followed by fluorination is preferred for milder reaction conditions and better yields compared to direct fluorination of the benzoxazinone ring.

- The use of catalytic hydrogenation for nitro group reduction is efficient and avoids harsh chemical reductants.

- Alkylation with propargyl halides requires anhydrous conditions to prevent side reactions and polymerization of the alkyne.

- Continuous flow reactors and green chemistry principles are being explored for industrial scale-up to improve safety and reduce environmental impact.

- Fluorine substitution at the 7-position enhances metabolic stability and biological activity, making this synthetic route valuable for agrochemical and pharmaceutical intermediates.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Core Cyclization | Condensation of aminophenol derivatives | Acidic/basic catalysis, phosgene equivalents | Efficient ring formation | Control of regioselectivity |

| Fluorination | Halogen exchange or electrophilic fluorination | KF, Selectfluor, NFSI | Mild conditions, selective fluorination | Avoiding hydrolysis, side reactions |

| Amino Group Introduction | Reduction of nitro groups | Catalytic hydrogenation (H2, Pd/C) | High selectivity, mild conditions | Complete reduction without over-reduction |

| Propynyl Group Attachment | Alkylation or Pd-catalyzed coupling | Propargyl bromide, base, Pd catalysts | Selective functionalization | Alkyne polymerization, side reactions |

This comprehensive analysis synthesizes data from patent literature, chemical databases, and research articles to provide a professional and authoritative overview of the preparation methods for 2H-1,4-Benzoxazin-3(4H)-one, 6-amino-7-fluoro-4-(2-propynyl)- . The described synthetic routes emphasize mild reaction conditions, selectivity, and scalability, reflecting current best practices in organic synthesis of fluorinated benzoxazinone derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-amino-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Classical solution-phase synthesis : Start with a substituted benzoxazinone scaffold. Introduce the 7-fluoro substituent via electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride). The 2-propynyl group can be added via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) under inert conditions .

- Optimization : Adjust reaction temperature (e.g., 60–80°C for fluorination), solvent polarity (e.g., DMF for amination), and stoichiometric ratios (e.g., 1.2 equivalents of propargyl bromide for alkylation). Monitor purity via TLC or HPLC .

- Alternative : Mechanochemical synthesis (ball milling) reduces solvent use and improves atom economy. For example, use 2,4,6-trichloro-1,3,5-triazine (TCT) as a coupling agent with triphenylphosphine to facilitate cyclization .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., fluoro at C7, propynyl at C4). -NMR is critical for verifying fluorination .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (e.g., [M+H]+ peak at m/z 263.09) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., benzoxazinone ring planarity, propynyl spatial orientation) using single-crystal data .

Q. How can researchers purify this compound to ≥98% purity, and what solvents are optimal for crystallization?

- Methodology :

- Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (3:7 to 1:1) to separate unreacted precursors .

- Recrystallization : Dissolve in hot ethanol or methanol, then cool slowly to 4°C. The fluoro group enhances crystallinity due to increased dipole interactions .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-propynyl group influence the compound’s reactivity in further functionalization?

- Methodology :

- DFT calculations : Model the electron-withdrawing effect of the propynyl group on the benzoxazinone ring. Compare HOMO/LUMO energies with non-propynyl analogs to predict sites for electrophilic attack .

- Experimental validation : Perform regioselective alkylation or cycloaddition reactions (e.g., Huisgen click chemistry) to test computational predictions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected -NMR splitting patterns) arising from dynamic rotational isomerism?

- Methodology :

- Variable-temperature NMR : Analyze splitting patterns at –20°C to slow rotational motion around the propynyl C–C bond. Compare with room-temperature spectra to identify conformational exchange .

- 2D NMR (NOESY/ROESY) : Detect through-space interactions between the propynyl group and adjacent substituents to confirm spatial arrangements .

Q. How does the 7-fluoro substituent modulate biological activity compared to non-fluorinated analogs?

- Methodology :

- Receptor binding assays : Test affinity for GABA or serotonin receptors using radioligand displacement (e.g., -flumazenil for benzodiazepine sites). Fluorine’s electronegativity may enhance binding via dipole interactions .

- Metabolic stability : Compare hepatic microsomal half-lives (human/rat) to assess fluorine’s impact on oxidative degradation .

Q. What experimental designs address low reproducibility in mechanochemical synthesis yields?

- Methodology :

- Design of Experiments (DoE) : Vary milling time (10–60 min), frequency (15–30 Hz), and reagent ratios to identify critical factors. Use response surface methodology (RSM) to optimize yield .

- In situ monitoring : Employ Raman spectroscopy during milling to track reaction progress and intermediate formation .

Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Observed Data | Reference Compound Data | Source |

|---|---|---|---|

| -NMR (400 MHz, DMSO-d6) | δ 6.85 (d, J=8.4 Hz, H5), 4.55 (s, H4-propynyl) | δ 6.82 (d, J=8.4 Hz) | |

| HRMS (ESI+) | m/z 263.0921 [M+H]+ (calc. 263.0918) | — |

Table 2 : Comparative Reactivity of Fluorinated vs. Non-Fluorinated Analogs

| Reaction | Fluorinated Yield (%) | Non-Fluorinated Yield (%) | Conditions |

|---|---|---|---|

| Sonogashira Coupling | 78 | 62 | Pd(PPh), 80°C |

| Oxidative Stability | t = 45 min | t = 22 min | Human liver microsomes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.